GRC-6211
Overview
Description
GRC-6211 is a drug developed by Glenmark Pharmaceuticals. It acts as a potent and selective antagonist for the transient receptor potential vanilloid 1 (TRPV1) receptor. This compound has analgesic and anti-inflammatory effects and was initially developed for the treatment of chronic pain conditions. Although it reached Phase IIb human trials, it was ultimately discontinued from development as a medicine. it continues to have applications in scientific research .
Scientific Research Applications
GRC-6211 has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the properties and behavior of TRPV1 antagonists. It is also used in the development of new synthetic methods and reaction mechanisms.
Biology: In biological research, this compound is used to study the role of TRPV1 receptors in various physiological and pathological processes. It is also used in the development of new therapeutic agents targeting TRPV1 receptors.
Medicine: this compound has been studied for its potential use in the treatment of chronic pain conditions, such as neuropathic pain and osteoarthritis. It is also used in preclinical studies to evaluate the efficacy and safety of new analgesic agents.
Industry: In the pharmaceutical industry, this compound is used as a reference compound for the development of new TRPV1 antagonists. .
Preparation Methods
The synthesis of GRC-6211 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is a spiro compound, which is synthesized through a series of cyclization reactions.
Introduction of functional groups: Functional groups such as fluorine and isoquinolinylurea are introduced through substitution reactions.
Purification and isolation: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield. This would typically involve the use of large-scale reactors, automated purification systems, and stringent quality control measures.
Chemical Reactions Analysis
GRC-6211 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of this compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used
Mechanism of Action
GRC-6211 exerts its effects by selectively antagonizing the TRPV1 receptor. The TRPV1 receptor is a non-selective cation channel that is activated by noxious heat, vanilloids, and extracellular protons. By blocking the TRPV1 receptor, this compound inhibits the sensation of pain and reduces inflammation. The molecular targets and pathways involved in this mechanism include the inhibition of calcium influx and the modulation of intracellular signaling pathways .
Comparison with Similar Compounds
GRC-6211 is unique in its high selectivity and potency as a TRPV1 antagonist. Similar compounds include:
Capsaicin: A natural TRPV1 agonist that activates the receptor, leading to a burning sensation. Unlike this compound, capsaicin is used for its desensitizing effects on nociceptors.
BCTC: A TRPV1 antagonist developed by Pardue Pharma, which has shown efficacy in preclinical pain models.
A-784168 and A-425619: TRPV1 antagonists developed by Abbott, which have demonstrated pain-relieving effects in animal models.
ABT-102 and ABT-116: TRPV1 antagonists developed by Abbott, which have shown efficacy in reversing bone cancer pain.
JNJ-39729209: A TRPV1 antagonist developed by Janssen, which has been studied for its analgesic properties
This compound stands out due to its high selectivity for the TRPV1 receptor and its potent analgesic and anti-inflammatory effects. its development as a medicine was discontinued due to safety concerns and side effects observed in clinical trials.
Properties
CAS No. |
1166398-35-1 |
---|---|
Molecular Formula |
C22H20FN3O2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[(4R)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yl]-3-isoquinolin-5-ylurea |
InChI |
InChI=1S/C22H20FN3O2/c23-15-5-6-20-17(11-15)19(12-22(28-20)8-2-9-22)26-21(27)25-18-4-1-3-14-13-24-10-7-16(14)18/h1,3-7,10-11,13,19H,2,8-9,12H2,(H2,25,26,27)/t19-/m1/s1 |
InChI Key |
JADKHWDNSKIILG-LJQANCHMSA-N |
Isomeric SMILES |
C1CC2(C1)C[C@H](C3=C(O2)C=CC(=C3)F)NC(=O)NC4=CC=CC5=C4C=CN=C5 |
SMILES |
O=C(NC1=CC=CC2=C1C=CN=C2)N[C@@H]3CC4(CCC4)OC5=C3C=C(F)C=C5 |
Canonical SMILES |
C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)NC(=O)NC4=CC=CC5=C4C=CN=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GRC6211; GRC 6211; GRC-6211 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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